molecular formula C20H19ClN6 B2945678 N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896004-65-2

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2945678
CAS No.: 896004-65-2
M. Wt: 378.86
InChI Key: FAWNHPDKKWVOPV-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C20H19ClN6 and a molecular weight of 378.9 g/mol . This pyrazolo[3,4-d]pyrimidine derivative is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. The scaffold is a well-recognized pharmacophore in the design of kinase inhibitors . Compounds based on this core structure are frequently investigated as potent epidermal growth factor receptor (EGFR) inhibitors for research in non-small cell lung cancer (NSCLC) and other malignancies . The structural architecture of this compound features a flat heteroaromatic system, which is designed to mimic adenine and occupy the adenine binding pocket of ATP-binding sites in kinases . The specific aromatic substitutions at the N4 and N6 positions are typical modifications made to explore structure-activity relationships, with the aim of enhancing potency and selectivity against key oncogenic targets . Researchers utilize this and related derivatives to study cellular proliferation, apoptosis, and signal transduction pathways in various in vitro and in vivo cancer models . This product is intended for research and development purposes only. It is not approved for use in humans or animals as a drug, and it must not be administered for any diagnostic, therapeutic, or veterinary purpose.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNHPDKKWVOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenylhydrazine with 2,4-dimethylphenyl isocyanate, followed by cyclization with methylhydrazine . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 and EGFR tyrosine kinase. It binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where the inhibition of these kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their functional differences:

Compound Name N4 Substituent N6 Substituent Position 1 Substituent Biological Activity/Application Reference
Target Compound 4-Chlorophenyl 2,4-Dimethylphenyl Methyl Not explicitly reported
N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole None KCa2 channel modulator
PR5-LL-CM01 (N6-(2-Dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-pyrazolo-pyrimidine-4,6-diamine) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl Phenyl PRMT5 inhibitor (anticancer)
N4-(2H-1,3-Benzodioxol-5-yl)-N6-(3-methoxypropyl)-1-phenyl-pyrazolo-pyrimidine-4,6-diamine 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl Phenyl Screening compound (undisclosed target)
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo-pyrimidine-4,6-diamine 4-Methoxyphenyl Pyridin-3-ylmethyl None Building block for drug discovery
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The target compound’s 4-chlorophenyl group (N4) is analogous to the 3-chloro-4-fluorophenyl group in ’s KCa2 modulator. EWGs enhance binding to polar residues in enzyme active sites .
  • Similar hydrophobic groups are seen in PR5-LL-CM01 (3,4-dimethylphenyl) .
  • Position 1 Modifications : The methyl group in the target compound may reduce metabolic oxidation compared to phenyl-substituted analogs (e.g., ).
NMR Data Comparison:
  • Target Compound vs. N3-(4-Chlorophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () :
    • Aromatic protons : The target’s 4-chlorophenyl group would show H-2′/H-6′ at ~7.60–7.70 ppm (similar to ’s 7.62 ppm for H-2′/H-6′).
    • NH signals : Pyrazolo-pyrimidine NH groups typically resonate at 8.80–12.90 ppm, influenced by substituent electronic effects .
Solubility and LogP:
  • The 2,4-dimethylphenyl group increases hydrophobicity (higher LogP) compared to analogs with methoxypropyl () or pyridinylmethyl () substituents.

Biological Activity

N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its role as an inhibitor of various kinases and its implications in cancer therapy.

  • Molecular Formula : C20H20ClN6
  • Molecular Weight : 392.87 g/mol
  • CAS Number : 896001-58-4

The compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which is implicated in several diseases, including cancer and neurodegenerative disorders. Aberrant activation of CK1 has been linked to tumorigenesis and other pathologies, making it a significant target for drug development .

Inhibition of CK1

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on CK1. For instance, one study noted that a related compound achieved an IC50 value of 78 nM against CK1 . This suggests that this compound could possess similar or enhanced inhibitory properties.

Anti-Cancer Activity

Recent studies have demonstrated the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For example:

  • Compound 12b (related structure) showed IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells. It also demonstrated strong kinase inhibition against wild-type and mutant epidermal growth factor receptors (EGFR) with IC50 values of 0.016 µM and 0.236 µM respectively .
  • The compound induced apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Compound NameTargetIC50 (µM)Effect
This compoundCK1<78Inhibitor
Compound 12bEGFR WT0.016Potent inhibitor
Compound 12bEGFR T790M0.236Potent inhibitor
Compound 12bA549 Cells8.21Anti-proliferative
Compound 12bHCT-116 Cells19.56Anti-proliferative

Case Studies

In a recent study published in Drug Target Insights, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anti-cancer properties. Among these, the most potent compound exhibited dual inhibition capabilities against both EGFR and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM across different targets . The study concluded that these compounds could serve as promising candidates for multi-targeted cancer therapies.

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